molecular formula C3H2ClF5O B3031310 1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol CAS No. 24332-19-2

1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol

Cat. No.: B3031310
CAS No.: 24332-19-2
M. Wt: 184.49 g/mol
InChI Key: HGIOAGJTHRJMPE-UHFFFAOYSA-N
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Description

1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol is an organofluorine compound with the molecular formula C₃H₂ClF₅O. This compound is characterized by the presence of both chlorine and fluorine atoms, making it a unique and valuable chemical in various industrial and scientific applications .

Mechanism of Action

Target of Action

1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol is a fluorinated compound that is commonly used in the production of fluoropolymers . The primary targets of this compound are the polymer chains where it acts as a reactive intermediate.

Mode of Action

The compound interacts with its targets by integrating into the polymer chains during the synthesis process. This results in the formation of fluoropolymers, which are known for their resistance to heat, chemicals, and weathering .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of fluoropolymers . These polymers are used in various industrial applications, suggesting that the compound may indirectly influence several biochemical processes associated with these applications.

Pharmacokinetics

It is primarily used as a reactive intermediate in the synthesis of fluoropolymers

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of fluoropolymers . These polymers are characterized by their resistance to heat, chemicals, and weathering, making them suitable for a variety of industrial applications.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the synthesis of fluoropolymers requires specific conditions, such as certain temperatures and pressures . Additionally, the compound is considered to be environmentally friendly and poses minimal risk to human health and the environment when handled and used properly .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol can be synthesized through the reaction of 1-chloro-3,3,3-trifluoropropene with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound for various applications .

Comparison with Similar Compounds

  • 1-Chloro-3,3,3-trifluoropropene
  • 1,1,1,3,3-pentachloropropane
  • 2-chloro-2,2-difluoroethanol

Comparison: 1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol is unique due to its combination of chlorine and multiple fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it valuable in specialized applications .

Properties

IUPAC Name

1-chloro-1,1,3,3,3-pentafluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF5O/c4-2(5,6)1(10)3(7,8)9/h1,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIOAGJTHRJMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294393
Record name 1-chloro-1,1,3,3,3-pentafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24332-19-2
Record name NSC96338
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-1,1,3,3,3-pentafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol
Reactant of Route 3
Reactant of Route 3
1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol
Reactant of Route 4
1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol
Reactant of Route 5
1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol
Reactant of Route 6
1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol

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